2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is a chemical compound characterized by its molecular structure, which includes an amino group, a methoxy-benzyl group, and a methyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide typically involves the following steps:
Benzyl Protection: The starting material, 2-methoxy-benzyl chloride, is reacted with ammonia to form 2-methoxy-benzylamine.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form 2-methoxy-benzylacetamide.
Methylation: Finally, the acetamide is methylated using methyl iodide to introduce the N-methyl group, yielding the final product.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can lead to the formation of amines or amides.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzyl position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Primary or secondary amines.
Substitution Products: Various substituted amides or benzyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to certain biological molecules allows it to interact with biological targets.
Medicine: In the medical field, the compound may be explored for its therapeutic properties. It could serve as a precursor for the development of new drugs or as a component in drug formulations.
Industry: Industrially, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-N-methylbenzamide: Similar structure but lacks the methoxy-benzyl group.
N-(2-methoxybenzoyl)-methyl glycine: Contains a glycine backbone instead of acetamide.
Uniqueness: 2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to similar compounds. Its methoxy-benzyl group, in particular, offers additional sites for chemical modification and interaction.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
2-Amino-N-(2-methoxy-benzyl)-N-methyl-acetamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, synthesis, and implications for drug development.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₁₅N₃O₂
- Molecular Weight : 221.26 g/mol
- Functional Groups : The compound contains an amine group, a methoxybenzyl moiety, and an acetamide group, which contribute to its biological activity.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Formation of the Intermediate : Reacting 2-methoxybenzyl chloride with methylamine.
- Acetylation : The intermediate undergoes acetylation with acetic anhydride.
- Final Amination : The acetamide is subjected to amination to introduce the amino group.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects.
Anticancer Properties
Recent studies have shown that derivatives of this compound exhibit significant anticancer activity:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value indicating potent activity .
- Mechanistic Insights : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Inhibition of Bacterial Growth : Tests have indicated that it can inhibit the growth of various bacterial strains, potentially making it useful in developing new antibiotics .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-N-(4-methoxybenzyl)-acetamide | Similar amine and acetamide structure | Antimicrobial properties |
N-Ethyl-N-(4-hydroxybenzyl)-acetamide | Hydroxy substituent instead of methoxy | Neuroprotective effects |
2-Amino-N-benzylacetamide | Benzyl group without methoxy | Cholinesterase inhibition |
4-Methoxyphenethylamine | Phenethylamine structure with methoxy | Potential antidepressant effects |
Case Studies and Research Findings
- Study on Anticancer Activity :
- Toxicity Assessment :
- Mechanistic Studies :
Properties
IUPAC Name |
2-amino-N-[(2-methoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(11(14)7-12)8-9-5-3-4-6-10(9)15-2/h3-6H,7-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZINPQWBRRZKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)C(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.